REACTION_CXSMILES
|
[C:1]([C:3]1(O)[CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].[CH3:9][NH:10][CH2:11][CH:12]=[CH2:13]>>[CH2:11]([N:10]([C:3]1([C:1]#[CH:2])[CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:9])[CH:12]=[CH2:13]
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1(CCCC1)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC=C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C)C1(CCCC1)C#C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |